![molecular formula C22H14BrN3OS B2404130 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone CAS No. 443349-32-4](/img/structure/B2404130.png)
2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone
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Overview
Description
The compound “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone” is a complex organic molecule. It contains a benzimidazole and quinazoline moiety, which are both nitrogen-containing heterocyclic compounds often found in various pharmaceuticals . The presence of a bromophenyl group suggests potential reactivity due to the bromine atom, which is often used in organic synthesis for various reactions.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of derivatives related to 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone has been extensively studied. For instance, Abdel-Aziz et al. (2011) synthesized various substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles with significant immunosuppressive and immunostimulatory activities, as well as inhibitory effects on nitric oxide generation and cytotoxicity against various carcinoma cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Antimicrobial and Anticancer Agents
Compounds with structures similar to 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone have shown potential as antimicrobial and anticancer agents. For instance, Antypenko et al. (2012) reported on the design and evaluation of novel antimicrobial and anticancer agents among Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, demonstrating lethal antitumor activity against acute lymphoblastic leukemia cell lines (Antypenko et al., 2012).
Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines
In the synthesis of related compounds, Dao et al. (2017) found that 2-(2-Bromophenyl)benzimidazoles react with cyanamide to yield benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines, demonstrating a pathway involving intermolecular C–N coupling and cyclization (Dao, Lee, Sohn, Yoon, & Cho, 2017).
Crystal Structure and Synthesis
The crystal structures of benzimidazole compounds and their analogs have been studied to understand their biological activities. Hranjec et al. (2009) synthesized and analyzed the crystal structures of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, which are considered potential antitumor drugs (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Future Directions
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3OS/c23-15-11-9-14(10-12-15)20(27)13-28-22-25-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26(21)22/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZKCVZFVBFOMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone |
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